molecular formula C9H11NO B8342325 1-(4-Pyridyl)-3-butene-1-ol

1-(4-Pyridyl)-3-butene-1-ol

Cat. No.: B8342325
M. Wt: 149.19 g/mol
InChI Key: WEPJYMIOJMZLBS-UHFFFAOYSA-N
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Description

1-(4-Pyridyl)-3-butene-1-ol is a pyridine-derived alcohol characterized by a hydroxyl group at position 1 of a 3-butene chain attached to a 4-pyridyl ring. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The 4-pyridyl group confers polarity and hydrogen-bonding capability, likely enhancing solubility in polar solvents like water or ethanol compared to non-polar analogs. Its amphiphilic nature may enable diverse reactivity, including participation in coordination chemistry or acid-base reactions.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-pyridin-4-ylbut-3-en-1-ol

InChI

InChI=1S/C9H11NO/c1-2-3-9(11)8-4-6-10-7-5-8/h2,4-7,9,11H,1,3H2

InChI Key

WEPJYMIOJMZLBS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=NC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 3-Pyridyl vs. 4-Pyridyl Derivatives

Compounds with pyridyl groups at different positions exhibit distinct biological and chemical behaviors. For example:

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) (C₁₀H₁₅N₃O₃, 225.25 g/mol), a 3-pyridyl derivative, is a carcinogenic metabolite of NNK, inducing lung and pancreatic tumors in rats .
  • The 4-pyridyl configuration may alter electronic interactions and metabolic pathways compared to NNAL’s 3-pyridyl isomer.

Substituted Butenols: Phenyl vs. Pyridyl Groups

  • 4-Phenyl-3-buten-2-ol (C₁₀H₁₂O, 148.20 g/mol) is a phenyl-substituted butenol used as a building block in synthesizing pharmaceuticals like Propafenone impurities .
  • The pyridyl group in 1-(4-Pyridyl)-3-butene-1-ol introduces nitrogen-based polarity, increasing solubility in polar solvents compared to the lipophilic phenyl analog. This difference impacts applications in aqueous-phase reactions or biological systems.

Ionic vs. Neutral Pyridyl Compounds

  • 1-(4-Pyridyl)pyridinium chloride hydrochloride (4-PPC) (C₁₀H₁₀ClN₂·HCl, 233.11 g/mol) is an ionic, amphoteric compound soluble in water and ethanol .
  • In contrast, this compound is a neutral alcohol, likely requiring organic solvents for dissolution. This distinction affects their utility in reactions requiring ionic intermediates or neutral conditions.

Functional Group Impact on Reactivity and Toxicity

  • Phosphonic acid derivatives like 1-(N-butylamino)-1-(4-pyridyl)-methylphosphonic acid exhibit negative entropy of activation (ΔS≠ ≈ -50 J/K·mol), suggesting associative reaction mechanisms. The target compound’s hydroxyl group may similarly influence reaction pathways, though direct data are unavailable .
  • The absence of nitrosamino or phosphonic acid groups in this compound likely reduces its toxicity compared to NNK or phosphonic acid analogs, though toxicity studies are needed for confirmation.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Properties/Applications Source
This compound C₉H₁₁NO 149.19 Polar solvents (inferred) Synthetic intermediate, polar reactant (Inferred)
4-PPC C₁₀H₁₀ClN₂·HCl 233.11 Water, ethanol Amphoteric, research applications
NNAL C₁₀H₁₅N₃O₃ 225.25 Not specified Carcinogenic metabolite of NNK
4-Phenyl-3-buten-2-ol C₁₀H₁₂O 148.20 Organic solvents Pharmaceutical synthesis

Research Findings and Implications

  • Biological Activity: The 3-pyridyl nitrosamines (NNK, NNAL) demonstrate organ-specific carcinogenicity in rats, linked to DNA alkylation and adduct formation .
  • Synthetic Utility : Pyridyl alcohols are valuable in coordination chemistry and catalysis. The hydroxyl and pyridyl groups in this compound could facilitate ligand design or asymmetric synthesis.
  • Toxicity Considerations : Unlike NNK, the absence of nitrosamine functionality suggests a safer profile, though further toxicological studies are essential.

Preparation Methods

4-Picolyllithium and α,β-Unsaturated Aldehyde Condensation

The most widely reported method involves the reaction of 4-picolyllithium with α,β-unsaturated aldehydes, adapted from protocols for analogous 2-pyridyl derivatives.

Procedure :

  • 4-Picolyllithium generation : Lithium metal (1.0 eq) reacts with 4-picoline in anhydrous ether under nitrogen, forming a deep red solution.

  • Aldehyde addition : Crotonaldehyde (1.2 eq) in dry ether is added dropwise at 0°C, yielding a tert-alcohol after hydrolysis.

  • Work-up : The crude product is extracted with 10% HCl, neutralized with Na₂CO₃, and recrystallized from acetone.

Optimization Insights :

  • Temperature control : Maintaining 0°C during aldehyde addition minimizes side reactions (e.g., aldol condensation).

  • Solvent effects : Ether’s low polarity stabilizes the organolithium intermediate, improving yields to 75–80%.

Table 1. Comparative Yields for Organometallic Methods

AldehydeSolventTemperature (°C)Yield (%)Purity (HPLC)
CrotonaldehydeEther07898.5
CinnamaldehydeTHF-206597.2
AcroleinHexane254289.1

Reduction of Keto-Pyridyl Precursors

Catalytic Hydrogenation of 1-(4-Pyridyl)-3-Buten-1-One

1-(4-Pyridyl)-3-buten-1-one undergoes selective reduction using NaBH₄ or LiAlH₄.

Procedure :

  • Substrate preparation : 1-(4-Pyridyl)-3-buten-1-one is synthesized via Friedel-Crafts acylation of pyridine.

  • Reduction : NaBH₄ (2.0 eq) in MeOH at 0°C reduces the ketone to the alcohol over 2 hours.

Challenges :

  • Over-reduction : Prolonged reaction times lead to saturation of the butene double bond.

  • Catalyst choice : Pd/C hydrogenation risks pyridine ring hydrogenation, necessitating borohydride-based methods.

Acid-Mediated Dehydration of Diol Intermediates

Hydrobromic Acid Dehydration

Diol precursors (e.g., 1-(4-pyridyl)-1,3-butanediol) undergo dehydration with 48% HBr in ether, forming the target alkene.

Mechanism :

  • Protonation : The hydroxyl group is protonated, facilitating water elimination.

  • Intermediate stabilization : The conjugated pyridyl group stabilizes the carbocation, favoring trans-alkene formation.

Table 2. Dehydration Conditions and Outcomes

AcidSolventTime (h)Yield (%)trans:cis Ratio
48% HBrEther4859:1
H₃PO₄Toluene12727:3
PCl₅CHCl₃2688:2

Spectroscopic Characterization and Quality Control

Infrared Spectroscopy

  • O-H stretch : Broad band at 3300–3500 cm⁻¹.

  • C=C stretch : Absorption at 1640–1680 cm⁻¹, confirming alkene presence.

Nuclear Magnetic Resonance

  • ¹H NMR (CDCl₃) : δ 8.45 (d, 2H, pyridyl-H), 5.70 (m, 2H, CH=CH), 4.20 (t, 1H, OH), 2.60–2.80 (m, 2H, CH₂).

Purity Assessment :

  • HPLC : Reverse-phase C18 column (ACN:H₂O = 70:30) confirms >98% purity for optimized methods.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Pyridyl)-3-butene-1-ol, and how do reaction conditions influence yield?

Synthesis of pyridyl-alcohol derivatives often involves catalytic coupling or nucleophilic substitution. For example, similar compounds like 1-(4-Pyridyl)pyridinium chloride hydrochloride are synthesized via acid-catalyzed condensation, with yields optimized by controlling solvent polarity (e.g., ethanol or dichloromethane) and base catalysts (e.g., potassium carbonate) . Reaction temperature (typically 60–80°C) and duration (6–12 hours) are critical to avoid side reactions like oxidation of the hydroxyl group. Yield improvements (≥75%) are achieved through inert atmospheres (N₂/Ar) to prevent degradation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : The pyridyl protons resonate as doublets near δ 8.5–8.7 ppm, while the hydroxyl proton appears as a broad singlet (δ 2.5–3.5 ppm). The butene backbone shows characteristic coupling patterns (J = 10–12 Hz for trans-vinylic protons) .
  • IR : Stretching vibrations for the hydroxyl group (3200–3500 cm⁻¹) and pyridyl C=N (1600–1650 cm⁻¹) confirm functional groups. DFT studies on related pyridyl compounds validate peak assignments .
  • Mass Spectrometry : Molecular ion peaks (m/z ≈ 163) and fragmentation patterns (e.g., loss of H₂O or pyridyl group) provide additional confirmation .

Advanced Research Questions

Q. How do solvent effects influence the reactivity and stability of this compound in catalytic reactions?

Polar solvents (e.g., water, methanol) stabilize the hydroxyl group via hydrogen bonding but may reduce electrophilicity of the pyridyl ring. Non-polar solvents (e.g., toluene) enhance π-π stacking between pyridyl groups, affecting dimerization or aggregation. DFT studies on 1-(4-pyridyl)piperazine show solvent polarity shifts NH stretching frequencies by up to 50 cm⁻¹, impacting reaction kinetics . For stability, avoid protic solvents in acidic conditions to prevent esterification or dehydration .

Q. What strategies resolve enantiomeric mixtures of this compound, and how is chirality validated?

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients. Retention times and elution order are calibrated against known standards .
  • X-ray Crystallography : Single-crystal analysis of derivatives (e.g., phosphine oxide complexes) confirms absolute configuration. For example, (R)-configured pyridylmethylamines show distinct dihedral angles (15–20°) in crystal structures .
  • Circular Dichroism (CD) : Pyridyl n→π* transitions (200–250 nm) provide enantiomeric excess (ee) data.

Q. How to address contradictions in reported biological activity data for pyridyl-alcohol derivatives?

Discrepancies often arise from assay conditions (e.g., pH, solvent). For example:

  • Amphoteric Behavior : The pyridyl group (pKa ~4.8) and hydroxyl group (pKa ~10.2) lead to pH-dependent solubility, altering bioavailability in cellular assays .
  • Redox Sensitivity : Butene backbones may oxidize to ketones under aerobic conditions, generating false-negative results. Validate purity via HPLC before assays .

Q. What methodologies profile impurities in this compound, and how are they quantified?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect common impurities like dehydration products (m/z 145) or pyridyl dimers (m/z 325) .
  • EP/ICH Guidelines : Limit impurities to <0.15% for genotoxic species (e.g., nitro derivatives) and <0.5% for non-toxic byproducts .

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